Ethyldimethylpropylammonium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
84697-18-7 |
|---|---|
Molecular Formula |
C7H18BrN |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
ethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-5-7-8(3,4)6-2;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BSMDPGZLSUDGEK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CC.[Br-] |
Origin of Product |
United States |
Cutting Edge Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. For Ethyldimethylpropylammonium bromide, various NMR experiments are employed to confirm its covalent framework and stereochemistry.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for verifying the identity and structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
In the ¹H NMR spectrum of the Ethyldimethylpropylammonium cation, distinct signals are expected for the protons of the ethyl, dimethyl, and propyl groups. The chemical shifts (δ) are influenced by the electronegativity of the quaternary nitrogen atom, causing protons on the carbons directly attached to the nitrogen (α-carbons) to appear further downfield.
Ethyl group: A quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).
Dimethyl group: A singlet for the six equivalent methyl protons (-N(CH₃)₂).
Propyl group: A triplet for the methylene protons attached to the nitrogen (-N-CH₂-), a sextet for the central methylene protons (-CH₂-), and a triplet for the terminal methyl protons (-CH₃).
The ¹³C NMR spectrum would similarly show distinct peaks for each of the unique carbon atoms in the molecule. The carbons directly bonded to the positively charged nitrogen would be shifted downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyldimethylpropylammonium Cation
| Group | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Ethyl | -N⁺-CH₂ -CH₃ | ~3.4 | Quartet (q) |
| -N⁺-CH₂-CH₃ | ~1.3 | Triplet (t) | |
| Dimethyl | -N⁺-(CH₃ )₂ | ~3.1 | Singlet (s) |
| Propyl | -N⁺-CH₂ -CH₂-CH₃ | ~3.3 | Triplet (t) |
| -N⁺-CH₂-CH₂ -CH₃ | ~1.8 | Sextet (sext) |
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyldimethylpropylammonium Cation
| Group | Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl | -N⁺-C H₂-CH₃ | ~60-65 |
| -N⁺-CH₂-C H₃ | ~8-12 | |
| Dimethyl | -N⁺-(C H₃)₂ | ~50-55 |
| Propyl | -N⁺-C H₂-CH₂-CH₃ | ~65-70 |
| -N⁺-CH₂-C H₂-CH₃ | ~15-20 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are essential. scribd.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comsdsu.edu For this compound, COSY would show correlations between the -CH₂- and -CH₃ protons within the ethyl group, and between the adjacent -CH₂- groups and the terminal -CH₃ group of the propyl chain. This helps to trace the spin systems of the individual alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.comyoutube.comsdsu.edu HSQC is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal identified as the N⁺-CH₂ of the ethyl group would show a cross-peak to the corresponding carbon signal in the ¹³C spectrum.
Solid-state NMR (ssNMR) spectroscopy provides powerful insights into the structure, packing, and molecular dynamics of materials in the solid phase. researchgate.netnih.gov For ionic compounds like this compound, techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of nuclei like ¹³C and ¹⁵N.
Studies on crystalline ammonium (B1175870) bromides have demonstrated that ssNMR can reveal a wide range of molecular motions. rsc.org By analyzing changes in the NMR lineshapes and measuring relaxation times (like T₁ρ) as a function of temperature, it is possible to characterize the dynamics of the different alkyl groups. researchgate.netrsc.org For this compound, ssNMR could be used to investigate:
Rotation of the methyl groups.
Conformational changes and torsional motions within the ethyl and propyl chains.
These dynamic studies provide valuable information on intermolecular interactions and crystal packing forces that govern the properties of the material in its solid form. researchgate.netnih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing pre-charged, polar, and thermally labile molecules like quaternary ammonium salts. asianpubs.orgnih.gov When a solution of this compound is introduced into the ESI source, the pre-existing Ethyldimethylpropylammonium cation (C₇H₁₈N⁺) is transferred into the gas phase for mass analysis.
A Time-of-Flight (TOF) mass analyzer offers high resolution and excellent mass accuracy. dtic.mil ESI-TOF MS analysis of this compound would show a prominent peak corresponding to the intact cation. The high mass accuracy of TOF allows for the determination of the cation's elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: Molecular Weight and Exact Mass of Ethyldimethylpropylammonium Cation
| Species | Formula | Molecular Weight (Da) | Calculated Monoisotopic Mass (Da) |
|---|
The detection of the cation at an m/z of ~116.1434 with high accuracy would confirm the molecular formula C₇H₁₈N⁺ and, consequently, the molecular weight of the parent salt. This technique is also highly sensitive for assessing the purity of the sample.
Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu In an MS/MS experiment, the Ethyldimethylpropylammonium cation (m/z 116.14) would be selected and then subjected to collision-induced dissociation (CID).
The fragmentation of tetraalkylammonium ions is well-characterized and typically proceeds through pathways that neutralize the positive charge. Common fragmentation mechanisms include: nih.govelectronicsandbooks.com
Alkane Elimination: A prominent pathway involves the elimination of a neutral alkane molecule. For the Ethyldimethylpropylammonium cation, this could involve the loss of ethane or propane.
Hoffmann-type Elimination: Loss of a neutral alkene (e.g., ethene, propene) and a protonated tertiary amine.
C-N Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-nitrogen bonds, leading to the loss of neutral alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇) and the formation of smaller charged fragments.
By analyzing the m/z values of the product ions, the connectivity and structure of the original cation can be confirmed. For instance, the observation of a neutral loss of 28 Da (ethene) or 42 Da (propene) would be strong evidence for the presence of ethyl and propyl groups, respectively.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethane |
| Propane |
| Ethene |
| Propene |
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical tool used to probe the molecular vibrations of a compound. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, detailed information about the functional groups, bonding arrangements, and molecular structure can be obtained. For this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a characteristic vibrational fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode, allowing for the identification of functional groups present in the molecule.
For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its alkyl chains and the quaternary ammonium head group. The primary vibrational modes expected are:
C-H Stretching: Strong absorption bands in the 2800-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl, ethyl, and propyl groups. researchgate.net
C-H Bending: The deformation vibrations of the CH₂ and CH₃ groups typically appear in the 1350-1485 cm⁻¹ range. researchgate.net The scissoring, wagging, and twisting modes of the methylene (CH₂) groups and the symmetric and asymmetric bending of the methyl (CH₃) groups contribute to this region.
C-N Stretching: The stretching vibrations of the C-N bonds in the quaternary ammonium cation (N⁺-C) are expected to produce signals in the fingerprint region of the spectrum, generally between 900 and 1200 cm⁻¹.
N⁺-(CH₃)ₓ Vibrations: Quaternary ammonium groups with methyl substituents often show characteristic bands. For instance, the asymmetric stretching of the (CH₃)₃N⁺ group is observed around 970 cm⁻¹, with deformation vibrations appearing near 1485 cm⁻¹. researchgate.net
The analysis of these bands allows for the confirmation of the presence of the key functional components of the Ethyldimethylpropylammonium cation.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretching | C-H (in CH₂, CH₃) | 2800 - 3000 |
| Asymmetric & Symmetric Bending | C-H (in CH₃) | ~1485 |
| Scissoring/Bending | C-H (in CH₂) | 1350 - 1470 |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes.
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is highly effective for fingerprinting the skeletal structure of molecules. For this compound, Raman analysis can provide detailed insights into the conformation of the alkyl chains and the structure of the quaternary ammonium core. acs.org
Key features expected in the Raman spectrum include:
Symmetric C-N⁺ Stretching: The symmetric "breathing" mode of the tetra-substituted nitrogen core is often a strong and characteristic peak in the Raman spectrum, typically found in the 700-800 cm⁻¹ range.
C-C Skeletal Vibrations: The carbon backbone of the ethyl and propyl groups gives rise to a series of bands in the 800-1200 cm⁻¹ region, which are sensitive to the conformational geometry (e.g., gauche vs. trans) of the alkyl chains.
C-H Stretching: As with FTIR, C-H stretching modes are observed in the 2800-3000 cm⁻¹ region, providing a comprehensive vibrational profile.
The resulting Raman spectrum serves as a unique structural fingerprint, which can be used to confirm the identity of the compound and analyze its conformational state in different environments (e.g., solid vs. solution). acs.orgmdpi.com
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Stretching | C-H (in CH₂, CH₃) | 2800 - 3000 |
| Bending/Deformation | C-H (in CH₂, CH₃) | 1300 - 1500 |
| Skeletal Stretching | C-C | 800 - 1200 |
X-ray Diffraction (XRD) and Scattering Techniques
X-ray diffraction and scattering are premier techniques for elucidating the atomic and molecular structure of crystalline materials and characterizing nanoscale organization. These methods rely on the interaction of X-rays with the electrons in a sample to generate diffraction or scattering patterns that contain detailed structural information.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern of discrete spots is produced. The angles and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell.
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide an unambiguous determination of its absolute structure. youtube.com This includes:
Atomic Coordinates: The precise (x, y, z) position of every atom (excluding hydrogen, which is often difficult to locate) in the unit cell.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.
Crystal Packing: Information on how individual Ethyldimethylpropylammonium cations and bromide anions are arranged relative to each other in the crystal lattice, revealing intermolecular interactions such as van der Waals forces and electrostatic interactions.
Conformational Details: The exact conformation of the flexible ethyl and propyl chains in the solid state.
This comprehensive structural data is invaluable for understanding the fundamental physicochemical properties of the compound.
Table 3: Structural Parameters Determined by Single Crystal XRD
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Atomic Coordinates | The 3D position of each atom within the unit cell. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N). |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C). |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline powders. wikipedia.org Unlike SCXRD, which requires a single crystal, PXRD is performed on a bulk sample composed of countless randomly oriented crystallites. carleton.edu When the powdered sample is irradiated with X-rays, the crystallites diffract the light at all possible angles simultaneously, producing a characteristic pattern of concentric rings that are recorded as a 1D plot of intensity versus diffraction angle (2θ). libretexts.org
This diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. intertek.com For this compound, PXRD is primarily used for:
Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the identity of the crystalline material can be confirmed.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and distinguishing between potential polymorphs, which can have different physical properties. intertek.com
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for an assessment of the bulk sample's purity.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of the material. wikipedia.org
Table 4: Illustrative PXRD Data for Polymorph Identification
| 2θ Angle (°) (Form A) | 2θ Angle (°) (Form B) |
|---|---|
| 10.5 | 11.2 |
| 15.2 | 16.8 |
| 20.8 | 21.1 |
| 22.1 | 25.4 |
| 26.0 | 28.9 |
(Note: Data is hypothetical and for illustrative purposes only)
Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization
Small-Angle X-ray Scattering (SAXS) is a technique used to investigate nanoscale structural features, typically in the range of 1 to 100 nanometers. wikipedia.org It measures the elastic scattering of X-rays at very small angles (typically < 10°). wikipedia.org SAXS is ideal for analyzing partially ordered or non-crystalline systems, including solutions of macromolecules and surfactants.
This compound, as a quaternary ammonium salt with alkyl chains, possesses amphiphilic properties. In solution, particularly in water, it may self-assemble into supramolecular structures such as micelles. SAXS is an excellent tool for characterizing these assemblies. A SAXS experiment on a solution of this compound could determine:
Size and Shape of Aggregates: The scattering pattern can be analyzed to determine the average size (e.g., radius of gyration) and shape (e.g., spherical, ellipsoidal, cylindrical) of any micelles or other aggregates formed in solution. wikipedia.org
Interparticle Interactions: The pattern can also provide information about the distances between aggregates and the nature of the interactions between them.
Critical Micelle Concentration (CMC): By performing SAXS measurements at various concentrations, it is possible to observe the onset of micelle formation and help determine the CMC.
This information is crucial for understanding the behavior of the compound in solution and for applications where its surfactant properties are relevant.
Advanced Thermal and Rheological Analysis
Advanced thermal and rheological analyses are critical for understanding the material properties of chemical compounds. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and rheological measurements provide insights into phase behavior, thermal stability, and viscoelastic properties.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. This method is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.
No specific DSC data, such as thermograms or tables of phase transition temperatures and enthalpies, could be found for this compound in the available literature.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
There is no available TGA data, including onset decomposition temperatures or degradation profiles, for this compound in published scientific resources.
Rheological Measurements for Viscoelastic Behavior and Fluid Dynamics
Rheological measurements characterize the flow and deformation of materials in response to an applied stress. These measurements are crucial for understanding the viscoelastic behavior and fluid dynamics of substances, providing data on viscosity, storage modulus (G'), and loss modulus (G'').
Specific rheological data for this compound, which would describe its flow characteristics and viscoelastic properties, has not been reported in the scientific literature.
Electrochemical Characterization Methods
Electrochemical methods are employed to investigate the redox properties and electrochemical stability of compounds. Techniques like Cyclic Voltammetry (CV), Chronoamperometry, and Chronopotentiometry are fundamental in this area of study.
Cyclic Voltammetry (CV) for Redox Processes and Electrochemical Stability
Cyclic Voltammetry is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time. It provides information about the redox processes, electrochemical stability window, and electron transfer kinetics of a substance.
No cyclic voltammograms or related data detailing the electrochemical behavior of this compound are available in the public domain.
Chronoamperometry and Chronopotentiometry for Reaction Kinetics
Chronoamperometry and chronopotentiometry are electrochemical techniques used to study the kinetics of chemical reactions. Chronoamperometry measures the current as a function of time at a fixed potential, while chronopotentiometry measures the potential as a function of time at a constant current.
There are no published studies containing chronoamperometric or chronopotentiometric data for this compound.
Rotating Ring-Disk Electrode (RRDE) Studies for Mechanistic Investigations of Bromide Oxidation
The Rotating Ring-Disk Electrode (RRDE) is a powerful hydrodynamic electrochemical technique used to study the kinetics and mechanisms of electrode reactions. In the context of this compound, RRDE would be instrumental in investigating the electrochemical oxidation of the bromide ion (Br⁻).
In a typical RRDE setup, the central disk electrode and the concentric ring electrode are controlled by a bipotentiostat. During an experiment, the bromide ions in a solution containing this compound would be oxidized at the disk electrode. The potential at the disk is swept or held at a value sufficient to initiate bromide oxidation.
The primary oxidation product, bromine (Br₂), and any intermediate species formed at the disk are then transported outward by the controlled hydrodynamic flow created by the rotating electrode. A fraction of these species is intercepted by the ring electrode. The potential of the ring is set to a value where the products from the disk can be detected, for instance, by reducing the generated bromine back to bromide.
The collection efficiency (N), which is the ratio of the ring current to the disk current, provides critical information about the reaction mechanism. A stable product that does not undergo further reaction before reaching the ring will result in a collection efficiency determined by the geometry of the electrode. However, if the intermediate species are unstable and undergo subsequent chemical reactions (e.g., disproportionation or reaction with other solution components), the collection efficiency will deviate from the theoretical value. By analyzing the collection efficiency as a function of rotation rate, potential, and solution composition, detailed mechanistic insights and kinetic parameters of the bromide oxidation process in the presence of the Ethyldimethylpropylammonium cation can be determined.
While specific studies on this compound using RRDE are not found in the reviewed literature, research on other quaternary ammonium halides has demonstrated their role as bromine complexing agents. These studies suggest that the cation can influence the volatility and reactivity of the generated bromine, which would be quantifiable using RRDE.
Microscopy and Morphological Analysis
Polarized Light Microscopy (PLM) for Liquid Crystalline Phase Observation
Polarized Light Microscopy (PLM) is a fundamental technique for the characterization of anisotropic materials, such as liquid crystals. researchgate.netnih.govmdpi.comlibretexts.orgnih.gov Should this compound exhibit lyotropic or thermotropic liquid crystalline phases, PLM would be the primary tool for their identification and characterization.
When a sample is placed between two crossed polarizers in a microscope, isotropic materials (gases, liquids, and cubic crystals) will appear dark. In contrast, anisotropic materials, including liquid crystals, will appear bright and often display characteristic textures. These textures arise from the interaction of polarized light with the ordered molecular arrangements within the liquid crystalline domains.
Different liquid crystalline phases (e.g., nematic, smectic, columnar) exhibit unique optical textures. For instance, smectic phases often show focal-conic or fan-like textures, while nematic phases can display schlieren or marbled textures. By observing the sample under a PLM while varying conditions such as temperature or concentration (in the case of lyotropic phases), the formation, transition, and type of liquid crystalline phases of this compound could be determined. The temperatures at which phase transitions occur can be precisely measured by using a hot stage attached to the microscope.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of solid materials. For this compound in its solid state, SEM analysis would reveal key characteristics of its crystalline structure.
In an SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. This allows for the visualization of particle size, shape, and surface texture with high magnification and depth of field.
For this compound, SEM could be used to:
Examine the morphology of crystals grown from different solvents or under various crystallization conditions.
Determine the size distribution of crystalline particles.
Identify the presence of any defects, such as cracks or dislocations, on the crystal surfaces.
Observe changes in surface morphology after electrochemical or chemical treatments.
While specific SEM images for this compound are not available in the surveyed literature, the technique has been widely applied to other organic and inorganic bromide-containing compounds, demonstrating its utility in elucidating their microstructural properties.
Computational and Theoretical Studies of Ethyldimethylpropylammonium Bromide
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Ethyldimethylpropylammonium bromide, these studies would provide a foundational understanding of its structure, stability, and reactivity.
Electronic Structure and Bonding Analysis
A primary step in the computational analysis of this compound would involve the determination of its electronic structure. Using methods such as Density Functional Theory (DFT) or ab initio calculations, researchers could model the distribution of electrons within the molecule. This would reveal the nature of the covalent bonds within the ethyldimethylpropylammonium cation and the ionic interaction with the bromide anion. Key outputs from such an analysis would include molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting the compound's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis could further elucidate the charge distribution, identifying the partial positive charge on the nitrogen atom and the delocalization of charge across the alkyl groups.
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl and propyl chains attached to the central nitrogen atom suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be essential to identify the most stable geometric arrangements (conformers). By systematically rotating the dihedral angles of the C-C and C-N bonds and calculating the corresponding energies, a potential energy surface can be mapped. This would allow for the identification of local and global energy minima, providing insights into the preferred shapes of the cation in the gas phase and in solution.
Prediction of Spectroscopic Signatures
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of a molecule, which can then be used to interpret experimental data. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that would aid in the assignment of experimental spectral bands to specific molecular motions. Similarly, the calculation of NMR chemical shifts for the hydrogen, carbon, and nitrogen nuclei would provide a theoretical basis for interpreting experimental NMR data, helping to confirm the compound's structure.
Reactivity and Reaction Pathway Modeling
Understanding the reactivity of this compound is crucial for its application, for instance, as a phase transfer catalyst. epo.orggoogleapis.com Quantum chemical methods can be employed to model its reactivity. By analyzing the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. Furthermore, reaction pathway modeling could be used to study the mechanisms of reactions in which this compound participates. For example, the energy barriers for its role in facilitating the transfer of a reactant between immiscible phases could be calculated, providing a quantitative measure of its catalytic efficiency.
Molecular Dynamics (MD) Simulations
While quantum chemical methods provide a detailed picture of a single molecule, molecular dynamics simulations are used to study the behavior of a large ensemble of molecules over time. This approach is particularly well-suited for investigating the properties of this compound in a condensed phase, such as in a solvent.
Simulations of Solvation Dynamics and Ion-Pairing Phenomena
The behavior of this compound in solution is governed by its interactions with solvent molecules and the interplay between the cation and the bromide anion. MD simulations can provide a dynamic view of these processes. By simulating the compound in a box of solvent molecules (e.g., water), the structure of the solvation shell around the cation and anion can be determined. This includes information on the number of solvent molecules in the first solvation shell and their orientation.
Furthermore, MD simulations are invaluable for studying ion-pairing. The simulations can quantify the extent to which the ethyldimethylpropylammonium cation and the bromide anion remain associated as an ion pair, or exist as free, solvated ions. The potential of mean force (PMF) between the ions can be calculated to determine the free energy profile of their association and dissociation, providing crucial information on the stability of the ion pair in different solvents.
Self-Assembly and Aggregation Behavior in Various Media
The self-assembly and aggregation of surfactants like this compound in different solvents are critical for understanding their function. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these phenomena at a molecular level.
Research Findings: Direct computational studies on the self-assembly of this compound are limited. However, research on analogous quaternary ammonium (B1175870) halides, such as cetyltrimethylammonium bromide (CTAB), provides a blueprint for how such studies would be conducted and the nature of the expected findings. qub.ac.uknih.govrsc.org
MD simulations can model the behavior of numerous individual surfactant molecules in a solvent box over time. These simulations can predict the critical micelle concentration (CMC), which is the concentration at which surfactants begin to form aggregates (micelles). The simulations would reveal the structure of these aggregates, which can be spherical, cylindrical, or form bilayer structures depending on the concentration and the medium. rsc.orgnih.gov For instance, simulations of CTAB have shown the formation of various aggregate structures on surfaces like gold, which is relevant for nanotechnology applications. researchgate.net
Data on Aggregation Behavior of a Model Quaternary Ammonium Bromide (CTAB) in Aqueous Solution:
| Property | Description | Typical Computational Approach | Expected Outcome for this compound |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which micelle formation begins. | MD simulations with varying surfactant concentrations. | A specific CMC value would be determined, likely higher than longer-chain analogues due to shorter hydrophobic chains. |
| Micelle Shape and Size | The geometry and number of molecules in a micelle. | Analysis of trajectories from MD simulations. | Likely to form smaller, more spherical micelles compared to surfactants with longer alkyl chains. |
| Aggregation Number | The average number of surfactant molecules in a micelle. | Calculated from the size of simulated micelles. | A specific aggregation number would be predicted. |
Intermolecular Interactions with Solutes and Polymers
The interaction of this compound with other molecules, such as solutes and polymers, is fundamental to its application in formulations and as a functional material. Computational studies can elucidate the nature and strength of these interactions.
Research Findings: Specific computational data on the interaction of this compound with solutes and polymers is not readily available. The principles of these interactions can be understood from broader research on polyelectrolyte-surfactant complexes and ionic liquids. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the binding energies and geometries of the surfactant interacting with specific solute molecules. nih.gov MD simulations can model the dynamic interactions within larger systems, such as the binding of the surfactant to a polymer chain in solution. These simulations can reveal how the surfactant influences the conformation of the polymer and vice versa. For example, studies on similar systems show that electrostatic and hydrophobic interactions are the primary drivers of complex formation. nih.gov
Table of Interaction Types and Computational Investigation Methods:
| Interaction Type | Description | Computational Method | Predicted Interaction with this compound |
|---|---|---|---|
| Electrostatic Interactions | Attraction or repulsion between charged groups. | MD simulations with appropriate force fields, DFT calculations. | The positively charged nitrogen would interact strongly with anionic polymers or negatively charged surfaces. |
| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | MD simulations. | The ethyl and propyl groups would drive the association with hydrophobic domains of polymers or solutes. |
Statistical Mechanics and Thermodynamic Modeling
Statistical mechanics bridges the gap between molecular properties and macroscopic thermodynamic behavior. Modeling in this area allows for the prediction of bulk properties from the fundamental interactions between molecules.
Research Findings: There is a lack of specific studies that predict the bulk properties of this compound from its molecular interactions. However, the theoretical framework for doing so is well-established. researchgate.net
By combining quantum chemical calculations of intermolecular interaction energies with statistical mechanics, it is possible to predict bulk thermodynamic properties like enthalpy of vaporization, heat capacity, and density. MD simulations, which inherently rely on a force field describing molecular interactions, can also be used to directly calculate many of these properties by averaging over a simulated ensemble of molecules. These predictions can then be compared with experimental data to validate the computational model. nih.gov
Research Findings: Specific models for the phase behavior and transport phenomena of this compound have not been detailed in the literature.
Thermodynamic models, such as equations of state developed from statistical mechanics, can be used to predict the phase diagram of the substance, including liquid-vapor and solid-liquid equilibria. nih.gov For transport phenomena, non-equilibrium molecular dynamics (NEMD) simulations can be employed to calculate properties like viscosity and thermal conductivity. These simulations apply a perturbation (like a shear force or temperature gradient) to the system and measure the response, from which the transport coefficient can be derived. figshare.com
Computational Electrochemistry and Material Design
Computational methods are increasingly used to design and screen materials for electrochemical applications, such as energy storage devices.
Research Findings: While ionic liquids are studied for energy storage, specific modeling of this compound as an electrolyte is not prominent in the literature. Research into other bromide-containing systems, like lithium-bromine batteries, exists but focuses on different chemistries. mit.edu
To model its performance as an electrolyte, computational studies would focus on several key properties. MD simulations can be used to calculate the ionic conductivity and diffusion coefficients of the ethyl dimethylpropylammonium and bromide ions in a given solvent. Quantum chemical calculations can determine the electrochemical stability window, which is the voltage range over which the electrolyte is stable against oxidation and reduction. These calculations are crucial for assessing the suitability of a new electrolyte for a specific battery or supercapacitor technology. nih.gov
Table of Key Electrolyte Performance Metrics and Computational Approaches:
| Performance Metric | Description | Computational Method |
|---|---|---|
| Ionic Conductivity | The measure of an electrolyte's ability to conduct ions. | MD simulations with applied electric field or from equilibrium simulations via the Green-Kubo relations. |
| Electrochemical Stability Window | The voltage range of stability. | DFT calculations of oxidation and reduction potentials. |
| Ion Transference Number | The fraction of the total current carried by a specific ion. | MD simulations. |
| Solvation Structure | The arrangement of solvent molecules around the ions. | MD simulations and DFT cluster calculations. |
Simulation of Ion Transport and Diffusion Mechanisms
Molecular dynamics (MD) simulations are a powerful tool for investigating the transport properties of ions in solution at an atomic level. Studies on various tetraalkylammonium (TAA) bromides reveal key insights into how the size and symmetry of the cation influence its mobility and interactions with the surrounding solvent and counterions.
Research on aqueous solutions of tetramethylammonium (B1211777) (TMA) bromide and tetrabutylammonium (B224687) (TBA) bromide using polarizable force fields has demonstrated excellent agreement with experimental data for properties like solution densities and diffusion coefficients. acs.orgnih.gov These simulations show that the dynamics of ions and water are strongly interconnected. nih.gov The delicate balance between the electrostatic interactions of the charged nitrogen core with water and the hydrophobic interactions of the alkyl chains dictates the self-assembly of the cations and the formation of ionic networks, especially at higher concentrations. acs.orgnih.gov
For Ethyldimethylpropylammonium, an asymmetric cation, it is expected that its transport properties would be intermediate to those of smaller and larger symmetric TAA cations. The varying lengths of the ethyl, methyl, and propyl groups would lead to a less uniform hydration shell compared to a symmetric cation like tetraethylammonium. This asymmetry can influence the rotational and translational diffusion of the cation.
The diffusion coefficient is a critical parameter in understanding ion transport. MD simulations provide a means to calculate these coefficients for individual ionic species. While specific data for this compound is not available, the trends observed in related compounds are informative. For instance, in aqueous solutions, the diffusion coefficient of the cation generally decreases as the alkyl chain length increases due to the larger hydrodynamic radius.
Interactive Data Table: Simulated Diffusion Coefficients of Analogue Cations and Bromide Anion
The following table presents simulated diffusion coefficients for analogous tetraalkylammonium cations and the bromide anion from molecular dynamics studies of their respective bromide salts in aqueous solutions. This data helps in estimating the expected range for the Ethyldimethylpropylammonium cation.
| Ion | Diffusion Coefficient (10⁻⁹ m²/s) | Simulation Conditions |
| Tetramethylammonium (TMA⁺) | 1.2 - 1.5 | Aqueous solution, 298 K |
| Tetraethylammonium (TEA⁺) | 0.9 - 1.2 | Aqueous solution, 298 K |
| Tetrabutylammonium (TBA⁺) | 0.5 - 0.7 | Aqueous solution, 298 K |
| Bromide (Br⁻) | 1.8 - 2.1 | Aqueous solution, 298 K |
Note: The values are approximate and depend on the specific force field and simulation parameters used in the cited literature.
Ab Initio Calculations for Gas Interaction (e.g., CO₂) Mechanisms in Membranes
Ab initio calculations, which are based on quantum mechanics, are instrumental in elucidating the fundamental interactions between molecules. In the context of gas separation membranes, these calculations can predict the binding energy and geometry of gas molecules, such as carbon dioxide (CO₂), with ionic liquid components.
For this compound, the primary interaction with CO₂ would be through the bromide anion. However, the asymmetric nature of the Ethyldimethylpropylammonium cation can create specific local environments that modulate the interaction. The arrangement of the ethyl, methyl, and propyl groups around the central nitrogen atom will influence the packing of the ions in a membrane, potentially creating voids that can facilitate or hinder the diffusion of gas molecules.
Ab initio calculations on model systems can quantify the interaction energies. For the interaction between a quaternary ammonium cation and CO₂, the primary forces are electrostatic and van der Waals interactions. While direct calculations for Ethyldimethylpropylammonium are not present in the literature, studies on similar cations provide insight. The interaction is generally weaker than that with the anion but is not negligible.
Interactive Data Table: Calculated CO₂ Interaction Energies with Analogue Species
This table presents calculated interaction energies of CO₂ with species analogous to the components of this compound. These values are typically obtained from high-level quantum mechanical calculations.
| Interacting Pair | Interaction Energy (kJ/mol) | Method |
| CO₂ - Bromide (Br⁻) | -20 to -25 | Ab initio |
| CO₂ - Tetramethylammonium (TMA⁺) | -5 to -10 | Ab initio |
| CO₂ - Amine functional groups | -15 to -30 | DFT |
Note: Interaction energies are highly dependent on the computational method, basis set, and the specific configuration of the interacting molecules.
Advanced Applications and Functional Roles in Materials Science and Chemical Processes
Role in Electrochemical Systems
The ethyldimethylpropylammonium cation has been investigated for its potential contributions to various electrochemical systems, ranging from energy storage to metal deposition.
Electrolyte Component in Non-Aqueous Energy Storage Devices (e.g., Batteries, Supercapacitors)
Currently, there is limited specific data available in the scientific literature detailing the use of ethyldimethylpropylammonium bromide as a primary electrolyte component in non-aqueous energy storage devices such as lithium-ion batteries or supercapacitors. Research in this area tends to focus on other quaternary ammonium (B1175870) salts with different alkyl chain combinations or alternative anions that may offer superior electrochemical stability and conductivity.
Mediation of Electrodeposition Processes (e.g., Magnesium)
The ethyldimethylpropylammonium cation has been shown to play a role in the electrodeposition of magnesium. In a study investigating room-temperature electrodeposition of metallic magnesium, an ionic liquid containing ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide ([N1123][TFSI]) was utilized as part of the deposition medium researchgate.net. This research highlights the potential of the ethyldimethylpropylammonium cation to facilitate the deposition of reactive metals like magnesium, a process that is challenging in aqueous solutions. While this study used the bis(trifluoromethylsulfonyl)imide salt, it underscores the electrochemical utility of the ethyldimethylpropylammonium cation itself. The bromide salt could potentially be employed in similar applications, although specific research on its performance in this context is not widely documented.
The use of ionic liquids in electrodeposition can offer advantages such as a wide electrochemical window and the ability to operate at room temperature researchgate.netnih.gov. The choice of cation in the ionic liquid can influence the nucleation and growth mechanism of the deposited metal researchgate.net.
Development of Solid Electrolytes with Anisotropic Ionic Conductivity
There is currently a lack of specific research on the application of this compound in the development of solid electrolytes with anisotropic ionic conductivity. This area of materials science is focused on creating solid-state ion conductors where the ionic mobility is directionally dependent, a property that could be beneficial for designing next-generation solid-state batteries.
Catalytic Applications in Organic Synthesis
Quaternary ammonium salts are well-established as phase-transfer catalysts, and their utility in various organic reactions is a subject of ongoing research.
Mechanisms of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase iupac.org. Quaternary ammonium salts, like this compound, can function as phase-transfer catalysts. The mechanism involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase. This ion pair is sufficiently lipophilic to be transported into the organic phase, where it can then react with the organic-soluble substrate iupac.orgwikipedia.org. After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle. This process allows for reactions to occur under milder conditions and can improve yields and selectivity nih.gov. While the general principles of PTC are well-understood and apply to a wide range of quaternary ammonium salts, specific studies detailing the catalytic efficiency and substrate scope for this compound are not extensively reported.
Role in Redox Transformations: Oxidation of Organic Substrates
Promoter in Bromination Reactions
In organic synthesis, bromination reactions are fundamental for introducing bromine atoms into molecules, creating versatile intermediates for further functionalization. The efficiency and selectivity of these reactions can often be enhanced by the use of promoters. Quaternary ammonium salts are known to function in this capacity, often acting as phase-transfer catalysts that facilitate the transport of the bromide anion between different phases of a reaction mixture.
While various bromine-containing compounds, including inorganic salts (NaBr, KBr) and other quaternary ammonium bromides like tetrabutylammonium (B224687) bromide (TBAB), have been successfully employed as halogen sources or promoters in C-H bromination of quinoline (B57606) rings beilstein-journals.org, specific research detailing the use of this compound as a promoter in bromination reactions is not extensively documented in the available literature. The general mechanism for such processes often involves the in-situ generation of a reactive brominating species, such as bromodimethyl sulfonium (B1226848) bromide (BDMS), which then accomplishes the electrophilic substitution on the aromatic substrate. nih.gov Copper catalysts are also frequently used to promote these selective brominations. beilstein-journals.org
Table 1: Examples of Bromide Sources in C5-Selective Bromination of 8-Aminoquinoline Amides
| Bromide Source/Reagent | Role | Reference |
|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Halogen Source | beilstein-journals.org |
| Copper(I) bromide (CuBr) | Halogen Source | beilstein-journals.org |
| Copper(II) bromide (CuBr₂) | Halogen Source | beilstein-journals.org |
| Sodium bromide (NaBr) | Halogen Source | beilstein-journals.org |
| Ammonium bromide (NH₄Br) | Halogen Source | beilstein-journals.org |
This table illustrates various bromide compounds used in bromination reactions to provide context, as specific data for this compound is not available.
Enantioselective Catalysis
Enantioselective catalysis is a critical field in chemistry focused on synthesizing chiral molecules, which is paramount in the pharmaceutical and fine chemical industries. The goal is to produce one enantiomer of a chiral product selectively over the other. This is typically achieved using chiral catalysts.
Quaternary ammonium salts (QAS) can play a role in enantioselective reactions, most commonly as phase-transfer catalysts. In such systems, a chiral QAS can transport a reactant between an aqueous and an organic phase, and the chiral environment of the catalyst influences the stereochemical outcome of the reaction.
However, the more prevalent modern approach to enantioselective catalysis, particularly in cross-coupling reactions, involves the use of transition metal complexes (e.g., palladium or copper) with specifically designed chiral ligands. nih.govnih.gov For instance, the development of chiral P,P=O ligands has been crucial for achieving asymmetric palladium-catalyzed coupling of α-bromo carbonyl compounds. nih.gov While general QAS can be part of the reaction system, specific studies demonstrating the application of this compound as a primary chiral catalyst or a key ligand in major enantioselective processes have not been identified in the reviewed literature.
Components in Polymer and Hybrid Materials
Preparation of Polyelectrolytes for Functional Membranes
Polyelectrolytes are polymers with repeating units that bear an electrolyte group, making them charged when dissolved in ionizing solvents like water. nih.gov This property makes them highly valuable for creating functional membranes used in a wide range of separation processes, including water purification and desalination. nih.govnih.gov These charged polymers can be used to form single-layer coatings, complex polyelectrolyte multilayers, or even entire free-standing membranes, imparting properties like hydrophilicity and ion selectivity. nih.gov
Quaternary ammonium salts are a class of compounds that can be integrated into or used to modify polymer membranes. For example, cetyltrimethylammonium bromide (CTAB), another QAS, has been codeposited with dopamine (B1211576) to modify the surface of commercial polyethersulfone (PES) ultrafiltration membranes. nih.gov This modification imparts antibacterial and anti-biofouling properties without compromising the membrane's water permeance or size selectivity. nih.gov
While the principle of using cationic species to create or functionalize polyelectrolyte membranes is well-established, specific research detailing the synthesis and performance of polyelectrolytes derived directly from this compound for functional membranes is not prominently featured in the available scientific literature.
Integration into Humidity-Sensitive Sensors: Design and Performance Principles
Polyelectrolytes are excellent candidates for the active material in humidity sensors due to their hydrophilic nature and ionic conductivity. The principle of operation relies on changes in the electrical properties (typically impedance or capacitance) of the polyelectrolyte layer as it absorbs or desorbs water molecules from the surrounding environment. This interaction modulates the mobility and concentration of ions within the polymer matrix, leading to a measurable electrical signal that correlates with the ambient humidity.
Researchers have developed polymer humidity sensors with ultrafast response and recovery times (e.g., 0.29s response and 0.47s recovery), which are sensitive enough for applications like monitoring human respiration patterns and touchless sensing. nih.gov These high-performance sensors are often fabricated by cross-linking the humidity-sensitive polyelectrolyte in-situ on a substrate with interdigitated electrodes. nih.gov Although the use of polyelectrolytes for this purpose is a thriving area of research, specific studies focusing on the integration of this compound into humidity sensors and detailing its performance characteristics were not found.
Development of Ion Gels and Membranes for Gas Separation (e.g., CO₂ capture)
Ion gels, which are formed by confining ionic liquids within a polymer network, are emerging as promising materials for gas separation membranes, particularly for carbon dioxide (CO₂) capture. nih.govresearchgate.net These materials combine the high CO₂ solubility and selectivity of ionic liquids with the mechanical stability of solid polymers. The performance of these membranes depends on the properties of both the ionic liquid and the polymer matrix. researchgate.net
Research in this area has explored various ionic liquids, such as those based on the 1-alkyl-3-methylimidazolium cation, combined with triblock copolymers to create supported ion gel membranes. researchgate.net These systems show good mechanical stability and CO₂/CH₄ selectivity. researchgate.net The electrochemical reduction of captured CO₂ into valuable chemicals is another active research front, where imidazolium-based room temperature ionic liquids (RTILs) have been shown to be effective electrolytes. mdpi.com
While the general class of ionic liquids and quaternary ammonium compounds are central to this technology, there is no specific information in the surveyed literature on the development and performance of ion gels or membranes utilizing this compound for CO₂ capture or other gas separations.
Structure-Directing Agent for Inorganic Material Synthesis (e.g., Zeolites, Mesoporous Materials)
One of the most significant applications of quaternary ammonium salts is their use as structure-directing agents (SDAs), or templates, in the hydrothermal synthesis of crystalline microporous and mesoporous materials, such as zeolites and silica (B1680970) molecular sieves (e.g., MCM-41). mdpi.comsigmaaldrich.comsacheminc.com In this process, the organic cations self-assemble into micelles or ordered structures in the synthesis gel. Inorganic precursors (like silicate (B1173343) and aluminate species) then hydrolyze and condense around these organic templates. sigmaaldrich.com After crystallization, the organic template is removed, typically by calcination, leaving behind a porous inorganic framework with a highly regular and well-defined pore structure. sigmaaldrich.comresearchgate.net
The size, shape, and charge density of the quaternary ammonium cation are critical factors that direct the formation of a specific zeolite or mesoporous framework. mdpi.com Different SDAs lead to different final structures. For example, tetrapropylammonium (B79313) bromide is used for MFI zeolites, while hexamethonium (B1218175) salts can direct the synthesis of MRE zeolites. sacheminc.com Cetyltrimethylammonium bromide (CTAB) is a classic surfactant used to synthesize the mesoporous material MCM-41. sigmaaldrich.com
Although the use of various quaternary ammonium bromides as SDAs is a cornerstone of zeolite and mesoporous material synthesis researchgate.net, specific studies detailing the synthesis of novel materials using this compound as the structure-directing agent are not documented in the provided search results.
Table 2: Examples of Quaternary Ammonium SDAs and their Resulting Zeolite Structures
| Structure-Directing Agent (SDA) | Resulting Zeolite/Material Type | Reference |
|---|---|---|
| Tetrapropylammonium Bromide (TPAB) | MFI | sacheminc.com |
| Hexamethonium Dichloride | MRE | sacheminc.com |
| Tetraethylammonium Hydroxide (TEAH) | Beta | sacheminc.com |
| Cetyltrimethylammonium Bromide (CTAB) | Mesoporous Silicates (MCM-41) | mdpi.comsigmaaldrich.com |
This table provides examples of well-known SDAs to illustrate the concept. Specific outcomes for this compound as an SDA are not available.
Bio-Interfacing and Stabilization Phenomena (Non-Clinical)
The unique physicochemical properties of this compound lend it to various non-clinical applications at the interface of materials science and biology. These applications primarily leverage its nature as a quaternary ammonium salt to influence the behavior of biomolecules and polymers in specific environments. The following sections delve into its functional roles in the stabilization of biomolecules, its impact on protein characteristics, and its ability to modulate polymer phase transitions.
It is important to note that direct research on this compound in these specific contexts is limited. Therefore, the discussions below are based on established principles and findings for structurally similar tetraalkylammonium salts, providing a scientifically inferred overview of its potential functionalities.
Stabilization of Biomolecules in Electrochemical Environments
Quaternary ammonium salts are known to form self-assembled layers on various surfaces, including metals commonly used as electrodes. This is exemplified by their application as corrosion inhibitors, where they form a protective film that shields the metal from the surrounding environment. It is plausible that this compound could form a similar stabilizing layer on an electrode surface. This layer could provide a more hospitable microenvironment for biomolecules, such as enzymes, by:
Preventing Direct Denaturation: Insulating the biomolecule from direct, harsh interactions with the bare electrode surface, which can often lead to conformational changes and loss of activity.
Maintaining Hydration: The ionic nature of the ethyldimethylpropylammonium cation and the bromide anion could help retain a necessary hydration layer around the biomolecule, which is crucial for maintaining its native structure and function.
Orienting the Biomolecule: The charged headgroup of the quaternary ammonium salt could facilitate the controlled orientation of the biomolecule on the electrode surface, potentially enhancing its activity and the efficiency of signal transduction in a biosensor.
While speculative for this compound itself, the principle of using surface-active compounds to stabilize biomolecules on electrochemical platforms is a well-established strategy.
Influence on Protein Solubility and Enzyme Activity in Non-Biological Contexts
The interaction of salts with proteins in solution is a complex phenomenon that can significantly impact their solubility and functional activity. The effects are governed by a delicate balance of electrostatic interactions, hydrophobic effects, and changes in the structure of water.
Protein Solubility:
The solubility of proteins is influenced by the type and concentration of salt in the solution, a phenomenon generally described by the "salting-in" and "salting-out" effects.
Salting-in: At low salt concentrations, the addition of a salt like this compound would be expected to increase protein solubility. The ions shield the charged patches on the protein surface, reducing intermolecular electrostatic attractions and preventing aggregation.
Salting-out: At high salt concentrations, the competition for water molecules between the salt ions and the protein becomes significant. This can lead to the removal of the protein's hydration shell, promoting protein-protein interactions and causing precipitation or "salting-out."
However, studies on tetrapropylammonium salts have indicated that they can destabilize the native state of some globular proteins in aqueous solutions. nih.gov This destabilization is attributed to the large size and low charge density of the tetraalkylammonium cation, which can disrupt the solvent-excluded volume effect that contributes to the stability of the folded protein conformation. nih.gov It is conceivable that this compound, with its propyl group, could exhibit similar protein-destabilizing properties, particularly at higher concentrations.
Enzyme Activity in Non-Biological Contexts:
The activity of enzymes can be profoundly influenced by the presence of salts and the nature of the solvent. In non-biological contexts, such as industrial biocatalysis, enzymes are often used in non-aqueous or low-water environments. The presence of a salt like this compound could have several effects:
Alteration of the Enzyme's Microenvironment: The ions can interact with the enzyme's surface residues, potentially altering its conformation and, consequently, its catalytic activity.
Modification of Substrate Solubility: The salt can affect the solubility of the substrate in the reaction medium, which can in turn influence the reaction rate.
Interaction with the Solvent: In organic solvents, the presence of a salt can modify the solvent's properties, which can have a cascading effect on enzyme activity and stability. Research has shown that enzyme activity in organic solvents is highly dependent on the specific solvent used.
The table below summarizes the expected general effects of a short-chain tetraalkylammonium bromide, like this compound, on protein properties based on data for analogous compounds.
| Property | Low Salt Concentration | High Salt Concentration |
| Protein Solubility | Likely to increase solubility ("salting-in") due to the shielding of surface charges. | Likely to decrease solubility ("salting-out") and may cause protein destabilization. nih.gov |
| Enzyme Activity | The effect is highly specific to the enzyme and reaction conditions; may increase or decrease activity. | Likely to inhibit enzyme activity due to significant conformational changes or precipitation. |
Modulation of Polymer Phase Transitions
The addition of small molecule additives, such as ionic salts, can significantly alter the physical properties of polymers, including their phase transition temperatures. This compound, as a quaternary ammonium salt, has the potential to act as a modulator of polymer phase transitions.
One relevant example is the use of a structurally similar compound, tetrabutylammonium bromide (TBAB), in the processing of poly(L-lactic acid) (PLLA). The addition of TBAB to the PLLA solution during electrospinning was found to increase the conductivity of the solution, leading to a greater stretching force on the polymer fibers. This enhanced stretching induced a higher degree of molecular orientation and crystallinity in the resulting PLLA scaffold. An increase in crystallinity is typically associated with a higher melting temperature and can also influence the glass transition temperature.
Based on this, it can be inferred that this compound could influence polymer phase transitions through several mechanisms:
Plasticization/Antiplasticization: The introduction of the salt into the polymer matrix can either increase (plasticize) or decrease (antiplasticize) the mobility of the polymer chains. A plasticizing effect would lower the glass transition temperature (Tg), while an antiplasticizing effect would increase it. The specific outcome would depend on the interactions between the ethyldimethylpropylammonium and bromide ions and the polymer functional groups.
Nucleation: The salt particles could act as nucleating agents, promoting the crystallization of the polymer from the melt or a solution. This would lead to a higher degree of crystallinity and could affect the melting temperature (Tm) and the crystallization temperature (Tc).
Ionic Interactions: The ionic nature of this compound could lead to specific interactions with polar groups on the polymer chains, disrupting or enhancing inter-chain interactions and thereby affecting the energy required for phase transitions.
The potential effects of this compound on the phase transitions of a semi-crystalline polymer are summarized in the table below, based on the observed effects of similar tetraalkylammonium salts.
| Polymer Property | Potential Effect of this compound Addition |
| Glass Transition Temp. (Tg) | May increase or decrease depending on the specific interactions with the polymer, leading to either an antiplasticizing or plasticizing effect. |
| Melting Temperature (Tm) | Likely to be influenced by changes in crystallinity. Increased crystallinity, potentially induced by the salt, would lead to a higher Tm. |
| Crystallinity | May act as a nucleating agent, promoting a higher degree of crystallinity in the polymer. |
Environmental Behavior and Transformation Mechanisms Excluding Ecological Impact
Biotic Transformation and Biodegradation Studies
Factors Influencing Biodegradability in Environmental Compartments
Without dedicated studies on Ethyldimethylpropylammonium bromide, any discussion on these specific environmental processes would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the environmental behavior and transformation of this specific chemical compound.
Transport and Distribution Mechanisms
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air. For this compound, specific data on these processes are not available.
Adsorption and Desorption Dynamics on Soil and Sediment Particles
The tendency of a chemical to attach to or detach from soil and sediment particles, known as adsorption and desorption, is a critical factor in its environmental mobility. For this compound, no specific studies detailing its adsorption coefficient (Kd or Koc) on various soil and sediment types were found. Generally, as cationic surfactants, QACs are expected to adsorb to negatively charged components of soil and sediment, such as clay and organic matter. The extent of this adsorption for this compound, however, remains unquantified.
Volatilization and Atmospheric Transport Considerations
Volatilization, the process of a chemical turning into a gas from a liquid or solid state, influences its potential for atmospheric transport. A key parameter for assessing this is the Henry's Law constant. No experimentally determined or estimated Henry's Law constant for this compound is available in the public domain. Generally, QACs are known to have low vapor pressure, suggesting that volatilization is not a primary route of environmental transport. ontosight.ai
Mobility and Leaching Potential in Geologic Systems
The mobility of a compound in soil and its potential to leach into groundwater are significant environmental concerns. This is often assessed through leaching studies and is related to the compound's adsorption characteristics. In the absence of specific leaching studies or adsorption data for this compound, its mobility in geologic systems cannot be definitively stated. The strong sorption tendency observed for other QACs suggests that mobility might be limited, but without specific data, this remains an assumption.
Modeling Approaches for Environmental Fate Prediction
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. These models rely on specific input data, including the chemical's physical-chemical properties and its degradation and transport parameters. Due to the lack of specific experimental data for this compound, the application of environmental fate models to predict its behavior is not currently feasible.
Future Research Directions and Advanced Methodological Horizons
Development of Next-Generation Synthetic Protocols
The conventional synthesis of Ethyldimethylpropylammonium bromide likely involves the quaternization of N,N-dimethylpropylamine with an ethylating agent like ethyl bromide. ontosight.ainih.gov While effective, this method presents opportunities for improvement through modern synthetic strategies.
Future research should focus on developing next-generation synthetic protocols that offer greater efficiency, sustainability, and control. Key areas of exploration include:
Continuous Flow Chemistry: Shifting from batch processing to continuous flow reactors can enhance reaction efficiency, improve heat and mass transfer, and allow for safer handling of reagents. This methodology could lead to higher yields and purity of this compound.
Green Chemistry Approaches: Investigating more environmentally benign solvents and reagents is crucial. This could involve using bio-based solvents or developing solvent-free reaction conditions to minimize environmental impact.
Novel Alkylating Agents: Exploration of alternative ethylating agents beyond traditional alkyl halides may provide new synthetic routes with different reactivity profiles and byproducts.
Catalytic Methods: The development of catalytic routes for quaternization could reduce the amount of waste generated and potentially lower the energy requirements of the synthesis.
Integration of In Situ and Operando Characterization Techniques
A comprehensive understanding of this compound's function in various systems requires moving beyond static, ex situ characterization. The integration of in situ (in the reaction environment) and operando (while the device or system is operating) techniques is a critical future direction. These methods provide real-time insights into the compound's dynamic behavior.
Advanced characterization may include:
In Situ Spectroscopy (NMR, FTIR): While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural confirmation, their application in situ can monitor reaction kinetics, identify transient intermediates, and observe how the compound interacts with its environment in real-time. nih.govnih.gov
Real-Time Microscopic Analysis: Techniques such as in situ Atomic Force Microscopy (AFM) or Environmental Scanning Electron Microscopy (ESEM) could be used to visualize the compound's interaction with surfaces or biological membranes, which is particularly relevant given the known ability of QACs to disrupt microbial cells. ontosight.ai
Operando Electrochemical Analysis: When exploring applications in electrochemical systems like batteries or sensors, operando techniques such as electrochemical impedance spectroscopy can reveal how this compound influences ion transport and interfacial stability during device operation.
Multiscale Computational Modeling for Complex Systems
Computational modeling offers a powerful, predictive lens through which to understand and optimize the properties of this compound. A multiscale modeling approach is essential for bridging the gap between molecular structure and macroscopic function. nih.govdiva-portal.org This strategy involves a hierarchy of computational methods, each suited for different length and time scales. cecam.orgacs.org
The multiscale modeling framework includes:
Quantum Mechanics (QM): At the most fundamental level, QM calculations can elucidate the electronic structure, charge distribution, and reactivity of the Ethyldimethylpropylammonium cation and its interaction with the bromide anion. rsc.org
Atomistic Molecular Dynamics (MD): Using force fields derived from QM data, MD simulations can model the behavior of ensembles of molecules, predicting bulk properties such as density, viscosity, and diffusion coefficients. diva-portal.orgrsc.org These simulations can also reveal details about the compound's solvation structure and its interaction with other molecules or interfaces.
Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, such as the formation of micelles or interaction with polymer matrices, CG models that group atoms into larger "beads" are necessary. diva-portal.orgcecam.org This approach reduces computational cost while retaining the essential physics of the system.
By integrating these methods, researchers can build a comprehensive model to predict how structural modifications to this compound will affect its performance in a given application. acs.org
Exploration of New Application Niches in Advanced Materials
While QACs are well-known for their use as surfactants and antimicrobial agents, significant opportunities exist for this compound in more advanced material applications. nih.govontosight.ai Its ionic nature and molecular structure make it a candidate for several emerging fields.
Future research should target niches such as:
Ionic Liquid-Based Electrolytes: As an ionic salt, this compound could serve as a component in electrolytes for electrochemical devices like batteries or supercapacitors. Research would focus on its ionic conductivity, electrochemical stability window, and compatibility with electrode materials.
Functional Polymer Composites: Incorporating the compound into polymer matrices could create materials with enhanced properties. For example, its presence could improve the antistatic or antimicrobial properties of a polymer or act as a dispersant for nanofillers. Its use in dental composites is an area of active research for other QACs. nih.gov
Templates for Porous Materials: The self-assembly properties of surfactants can be harnessed to direct the synthesis of mesoporous materials like silicas or carbons. This compound could act as a structure-directing agent, with the size and shape of its constituent ions influencing the final pore architecture.
Phase Transfer Catalysis: Its ability to form ion pairs and shuttle reactants between immiscible phases makes it a candidate for use as a phase transfer catalyst in organic synthesis, potentially improving reaction rates and yields.
Design Principles for Tailored Functionality and Performance
A key advantage of ionic compounds like this compound is their "designability." cecam.orgnih.gov The properties of the material can be systematically tuned by making specific chemical modifications to its cation or anion. mdpi.com Establishing clear design principles is the ultimate goal for creating bespoke materials for specific tasks.
Key design principles to be investigated include:
Alkyl Chain Modification: Systematically varying the lengths of the alkyl groups (ethyl, methyl, propyl) on the nitrogen atom will directly impact the compound's hydrophobicity, critical micelle concentration (CMC), and interaction with nonpolar phases. nih.govmdpi.com
Anion Exchange: Replacing the bromide anion with other anions (e.g., tetrafluoroborate, hexafluorophosphate, or organic carboxylates) can dramatically alter properties such as thermal stability, viscosity, and miscibility with solvents.
Introduction of Functional Groups: Attaching functional groups (e.g., hydroxyls, ethers, or polymerizable moieties) to the alkyl chains can impart new capabilities, such as enhanced reactivity, specific binding interactions, or the ability to be incorporated into a polymer backbone. researchgate.net
By systematically studying these structural variations, researchers can develop a predictive understanding of structure-property relationships, enabling the rational design of next-generation QACs with precisely tailored performance characteristics. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing and purifying ethyldimethylpropylammonium bromide?
Synthesis of quaternary ammonium bromides typically involves alkylation of tertiary amines using alkyl bromides. For example, a two-step reaction could involve reacting dimethylpropylamine with ethyl bromide under controlled pH and temperature to form the quaternary ammonium salt. Purification often employs recrystallization from ethanol-water mixtures or column chromatography to remove unreacted precursors . Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensures purity, as seen in protocols for similar compounds like didodecyldimethylammonium bromide .
Q. How can researchers characterize the physicochemical properties of this compound?
Key techniques include:
- Spectroscopy : FT-IR to confirm functional groups (e.g., C-N stretching at ~1,480 cm⁻¹) and UV-Vis to detect impurities.
- Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions, critical for applications in nanomaterials .
- Chromatography : Thin-layer chromatography (TLC) with tetrapropylammonium bromide as a reference (e.g., using silica gel plates and iodine vapor detection) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Follow guidelines for quaternary ammonium compounds:
- Use fume hoods to avoid inhalation of aerosols .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers, as bromides may release toxic fumes under decomposition .
Advanced Research Questions
Q. How can factorial experimental design optimize this compound in nanoparticle formulations?
A 2² factorial design (e.g., varying surfactant concentration and temperature) can identify critical parameters for nanoparticle stability. For instance, studies on didodecyldimethylammonium bromide-coated nanostructured lipid carriers (NLCs) demonstrated that surfactant concentration significantly affects particle size and zeta potential. Turbiscan analysis can monitor colloidal stability under different conditions .
Q. How should researchers resolve contradictions in binding data between this compound and biomolecules?
Contradictions may arise from ionic strength-dependent interactions. For example, ethidium bromide exhibits dual stabilizing/destabilizing effects on DNA depending on ligand concentration and ionic strength . Apply isothermal titration calorimetry (ITC) to quantify binding affinities under varying Na⁺ concentrations (e.g., 2.0 × 10⁻³ M to 2.0 × 10⁻² M) and distinguish intercalative vs. electrostatic binding modes .
Q. What methodologies assess the environmental impact of this compound?
Use Environmental Screening Levels (ESLs) for analogous compounds. For tetrapropylammonium bromide, short-term ESLs are 50 µg/m³ (health risk) and 5 ppb (long-term exposure). Conduct ecotoxicity assays (e.g., Daphnia magna immobilization tests) and compare degradation pathways (e.g., hydrolysis in aqueous media) to model environmental persistence .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic results with computational models (e.g., ACD/Labs Percepta for physicochemical predictions) .
- Controlled Variables : In binding studies, maintain consistent ionic strength and pH to isolate ligand-DNA interactions .
- Statistical Analysis : Use ANOVA for factorial designs to identify significant variables (p < 0.05) and optimize formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
